
1-Methyl-1H-pyrazol-5-boronsäure-Pinacolester
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular formula is C10H17BN2O2, and it has a molecular weight of 208.07 g/mol .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Industry: Applied in the production of fine chemicals and materials, such as polymers and advanced materials.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound “1-Methyl-1H-pyrazole-5-boronic acid pinacol ester” is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then undergoes transmetalation with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body due to their polarity and ability to form reversible covalent bonds .
Result of Action
Boronic acids and their derivatives are known to interact with various biological targets, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of “1-Methyl-1H-pyrazole-5-boronic acid pinacol ester” can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as cathepsin inhibitors, which are crucial in regulating proteolytic activities . Additionally, it is involved in the preparation of aminothiazoles, which act as γ-secretase modulators . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes like JAK2, which plays a role in myeloproliferative disorders . The compound’s impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of specific enzymes, such as cathepsin inhibitors . The compound’s ability to form stable complexes with these enzymes results in changes in their activity, leading to downstream effects on gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature . Long-term studies have shown that the compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence the overall metabolic balance within cells, affecting processes such as energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mode of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester can be synthesized from 1-Methylpyrazole and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction typically involves the use of a palladium catalyst under mild conditions . The process is as follows:
- Combine 1-Methylpyrazole and 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent.
- Add a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate.
- Heat the reaction mixture to around 80°C and stir for several hours.
- After completion, the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Transesterification: This reaction involves the exchange of ester groups between molecules.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typically uses palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Transesterification: Uses catalysts such as acids or bases and is performed under mild to moderate temperatures.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Transesterification: Results in the formation of new esters, which can be used in various chemical syntheses.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is compared with other boronic esters such as:
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but differs in the position of the boronic ester group.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyrazole ring.
3,5-Dimethylpyrazole-4-boronic acid pinacol ester: Has additional methyl groups on the pyrazole ring.
The uniqueness of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester lies in its specific reactivity and stability, making it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Eigenschaften
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOVAMYQUFLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406728 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-74-0 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester play in the synthesis of Taladegib?
A1: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester serves as a crucial reagent in the final step of Taladegib synthesis. It undergoes a Suzuki coupling reaction with a precursor molecule containing a 1,4-dichlorophthalazine moiety. This reaction, facilitated by a palladium catalyst and an inorganic base, forms the final Taladegib molecule [].
Q2: Why is a novel synthesis route for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester desirable?
A2: The development of stable isotope-labeled versions of drug candidates is essential for research. A novel synthesis route for a stable isotope-labeled version of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, specifically [13C42H3] N-methylpyrazole, was achieved using a bisacetal cyclisation. This method utilizes readily available, cost-effective starting materials like diethyl [13C3] malonate and [13C2H3] iodomethane []. This innovation highlights the ongoing efforts to create efficient and cost-effective synthesis strategies for important pharmaceutical intermediates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

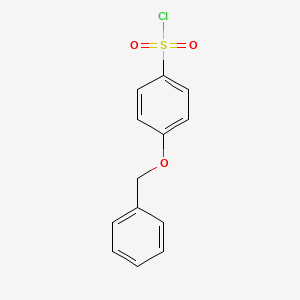
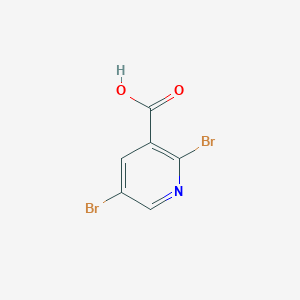
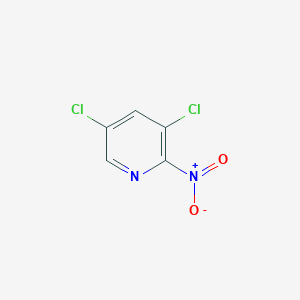
![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)
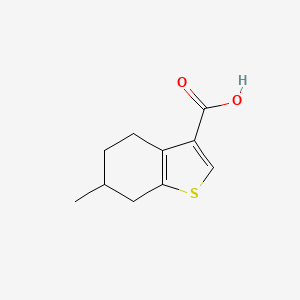
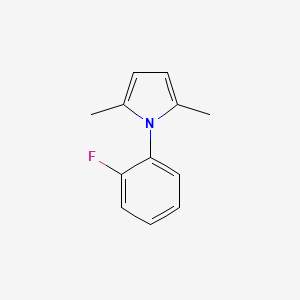
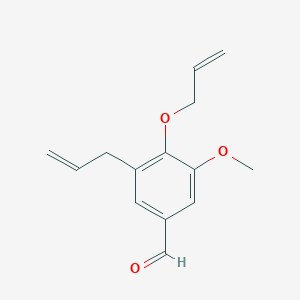
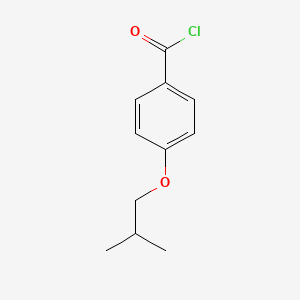


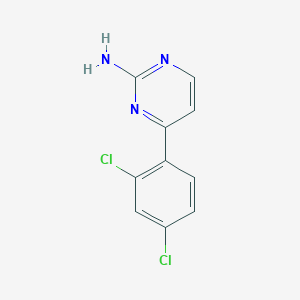
![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)
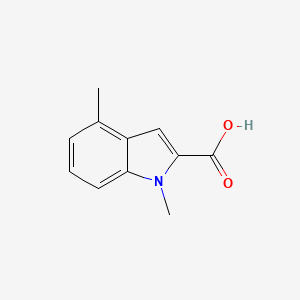
![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1335551.png)
